1-(4-fluorobenzyl)-2-(2-phenylethyl)-1H-benzimidazole
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Overview
Description
1-(4-Fluorobenzyl)-2-(2-phenylethyl)-1H-benzimidazole is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This specific compound features a 4-fluorobenzyl group and a 2-phenylethyl group attached to the benzimidazole core, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorobenzyl)-2-(2-phenylethyl)-1H-benzimidazole typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of 4-Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a base such as potassium carbonate.
Attachment of 2-Phenylethyl Group: The 2-phenylethyl group can be attached through a Friedel-Crafts alkylation reaction using 2-phenylethyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorobenzyl)-2-(2-phenylethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of benzimidazole derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may yield reduced forms of the benzimidazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzyl and phenylethyl positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce benzimidazole hydrides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules with potential biological activity.
Biology: Studying its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigating its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzyl)-2-(2-phenylethyl)-1H-benzimidazole would depend on its specific biological target. Generally, benzimidazole derivatives can interact with enzymes, receptors, or DNA, leading to inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication and transcription. The presence of the 4-fluorobenzyl and 2-phenylethyl groups may enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
1-Benzyl-2-phenylethyl-1H-benzimidazole: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
1-(4-Chlorobenzyl)-2-(2-phenylethyl)-1H-benzimidazole: Contains a chlorine atom instead of fluorine, potentially altering its pharmacokinetic and pharmacodynamic properties.
1-(4-Fluorobenzyl)-2-methyl-1H-benzimidazole: Has a methyl group instead of the phenylethyl group, which may influence its overall molecular interactions.
Uniqueness: The presence of both the 4-fluorobenzyl and 2-phenylethyl groups in 1-(4-fluorobenzyl)-2-(2-phenylethyl)-1H-benzimidazole makes it unique compared to other benzimidazole derivatives
Properties
Molecular Formula |
C22H19FN2 |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2-(2-phenylethyl)benzimidazole |
InChI |
InChI=1S/C22H19FN2/c23-19-13-10-18(11-14-19)16-25-21-9-5-4-8-20(21)24-22(25)15-12-17-6-2-1-3-7-17/h1-11,13-14H,12,15-16H2 |
InChI Key |
FCQFVJNRBPLQHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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